N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-cyano-5-(cyanomethylsulfanyl)-4-phenylthiophen-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS2/c22-11-12-26-21-19(16-9-5-2-6-10-16)20(17(14-23)27-21)24-18(25)13-15-7-3-1-4-8-15/h1-10H,12-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMPSMVTOCCVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(SC(=C2C3=CC=CC=C3)SCC#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160435 | |
| Record name | N-[2-Cyano-5-[(cyanomethyl)thio]-4-phenyl-3-thienyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860609-98-9 | |
| Record name | N-[2-Cyano-5-[(cyanomethyl)thio]-4-phenyl-3-thienyl]benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860609-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-Cyano-5-[(cyanomethyl)thio]-4-phenyl-3-thienyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-phenylacetamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions: N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano or sulfanyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: Substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-phenylacetamide may be employed as a probe to study biological processes or as a precursor for bioactive compounds.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may contribute to the design of molecules with specific biological activities.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-phenylacetamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
The structural and functional attributes of N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-phenylacetamide can be contextualized against the following analogous compounds:
Structural Analogues with Modified Aromatic Cores
Key Observations :
- Functional Group Impact : The fluorophenylcarboxamide variant () introduces polarity, which may enhance aqueous solubility compared to the phenylacetamide group in the parent compound.
Substituent-Driven Comparisons
- Cyanomethyl Sulfanyl vs. Thiazolidinone Moieties: The compound in , (2Z)-2-cyano-2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-phenylacetamide, features a thiazolidinone ring with a conjugated cyano group. This structure may exhibit photochromic behavior under UV light (cf. ), unlike the thienyl-based parent compound, which lacks such functionality.
- Trifluoromethyl vs. Cyano Groups: The trifluoromethyl group in increases metabolic resistance compared to cyano groups, which are prone to hydrolysis ().
Physicochemical and Pharmacokinetic Properties
While explicit data on solubility or logP values are unavailable in the provided evidence, inferences can be made:
- The parent compound’s cyanomethyl sulfanyl group may contribute to moderate hydrophilicity, whereas the trifluoromethyl analogue () is more lipophilic.
Biological Activity
N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-phenylacetamide is a complex organic compound notable for its unique molecular structure, which includes a thiophene ring, cyano, and sulfanyl functional groups. This compound has garnered attention in various fields of research, particularly for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant findings from diverse sources, including case studies and research data.
Molecular Structure
- Molecular Formula : C17H15N3OS2
- Molecular Weight : 341.45 g/mol
- CAS Number : 860609-97-8
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 496.5 ± 45.0 °C (Predicted) |
| Density | 1.31 ± 0.1 g/cm³ |
The biological activity of this compound is largely attributed to its structural components. The cyano and sulfanyl groups facilitate interactions with biomolecules, potentially influencing enzymatic activities and receptor binding. The phenyl group may enhance the compound's affinity for specific targets, thereby modulating biological responses.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiophene rings have shown selective antibacterial activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example, related compounds have been shown to disrupt cellular signaling pathways critical for tumor growth .
Neuroprotective Effects
Emerging evidence suggests that this compound may also exhibit neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate gamma-secretase activity, which is relevant in Alzheimer's disease research .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiophene derivatives found that certain compounds significantly inhibited the growth of pathogenic bacteria at low micromolar concentrations . This indicates potential applications in developing new antibiotics.
- Cancer Cell Proliferation : In a series of experiments assessing the anticancer properties of related compounds, it was observed that specific derivatives could reduce the viability of cancer cells by inducing apoptosis . This highlights the therapeutic potential of this compound in oncology.
- Neurodegenerative Disease Models : Research on gamma-secretase modulators has shown that certain derivatives can selectively alter amyloid precursor protein processing, suggesting a role in mitigating neurodegenerative conditions . This positions this compound as a candidate for further neuroprotective studies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-phenylacetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a substitution reaction using precursors like 3-chloro-4-fluoronitrobenzene and cyanomethylthiol under alkaline conditions (e.g., NaH or K2CO3 in DMF) to introduce the sulfanyl group. Similar approaches are detailed in for analogous intermediates .
- Step 2 : Reduce nitro groups to amines using Fe/HCl or catalytic hydrogenation. For example, employs iron powder under acidic conditions for nitro reduction .
- Step 3 : Perform condensation with 2-phenylacetic acid derivatives using coupling agents like EDCI or DCC. demonstrates high yields (68–91%) for thioacetamide derivatives using such reagents .
- Optimization : Adjust solvent polarity (e.g., toluene/water mixtures as in ) and monitor reaction progress via TLC . For conflicting yields (e.g., 68% vs. 91% in ), vary stoichiometry of NaN3 or reaction time .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodology :
- IR Spectroscopy : Identify functional groups like cyano (C≡N stretch ~2200 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹). confirms this for structurally related acetamides .
- NMR Analysis : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and confirm substitution patterns. reports detailed assignments for quinazolinone derivatives .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF. NIST data ( ) provides reference spectra for validation .
- TLC Monitoring : Use hexane:ethyl acetate (9:1) as a solvent system () to track reaction progress .
Advanced Research Questions
Q. How can SHELX software be applied to resolve the crystal structure of this compound?
- Methodology :
- Data Collection : Use high-resolution X-ray diffraction (single-crystal) data. successfully resolved similar pyridine-carbonitrile structures .
- Structure Solution : Employ SHELXD for phase determination (e.g., for twinned crystals) and SHELXL for refinement. highlights SHELX’s robustness in handling complex thienyl/aryl systems .
- Validation : Check for R-factor convergence (<5%) and validate hydrogen bonding (e.g., S–H···N interactions). demonstrates this for triazole-sulfanyl acetamides .
Q. What strategies address discrepancies in spectroscopic data during structure elucidation?
- Methodology :
- Contradiction Analysis : Compare experimental ¹³C NMR shifts with computational predictions (DFT/B3LYP). For example, resolved ambiguities in carbonyl signals via computational validation .
- Cross-Validation : Use HSQC/HMBC to confirm connectivity. If unexpected signals arise (e.g., due to tautomerism), perform variable-temperature NMR ( used this for dynamic thienyl systems) .
- Crystallographic Backup : When spectral data conflicts (e.g., ambiguous NOEs), rely on X-ray structures for definitive confirmation. emphasizes SHELX’s role in such cases .
Q. How can the compound’s bioactivity be explored in drug discovery pipelines?
- Methodology :
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs. highlights similar approaches for quinazolinone derivatives .
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing phenyl with pyridyl) and assay for antimicrobial/anticancer activity. provides a framework for modifying thioacetamide moieties .
- ADME Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays). notes industrial applications of such profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
